13-butan-2-yl-17-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxin ring: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Construction of the pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin core: This involves a series of cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) and various amines.
Introduction of the sec-butyl group: This step can be accomplished through alkylation reactions using sec-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst, HNO3 for nitration, and H2SO4 for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its complex structure and functional groups.
Materials Science: Possible applications in the development of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application, but it may involve binding to enzymes or receptors, altering their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar functional groups and potential therapeutic applications.
Uniqueness
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.
Properties
CAS No. |
844653-85-6 |
---|---|
Molecular Formula |
C24H21N5O3 |
Molecular Weight |
427.5g/mol |
IUPAC Name |
13-butan-2-yl-17-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H21N5O3/c1-3-14(2)28-13-25-22-20(24(28)30)21-23(27-17-7-5-4-6-16(17)26-21)29(22)15-8-9-18-19(12-15)32-11-10-31-18/h4-9,12-14H,3,10-11H2,1-2H3 |
InChI Key |
PJCAJPQOGNGLAB-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6 |
Canonical SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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